molecular formula C21H25ClFN3O3 B565508 Mosapride-d5 CAS No. 1246820-66-5

Mosapride-d5

Cat. No. B565508
M. Wt: 426.928
InChI Key: YPELFRMCRYSPKZ-ZBJDZAJPSA-N
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Description

Mosapride-d5 is a labeled selective SR-4 (5-HT4 receptor) agonist . It is also known by alternate names such as Mosapid-d5, Mosid-MT-d5, and Moza-d5 . The molecular weight of Mosapride-d5 is 426.92 and its molecular formula is C21H20D5ClFN3O3 .


Molecular Structure Analysis

The molecular structure of Mosapride-d5 is represented by the formula C21H20D5ClFN3O3 . This indicates that it contains 21 carbon atoms, 20 hydrogen atoms, 5 deuterium atoms, 1 chlorine atom, 1 fluorine atom, 3 nitrogen atoms, and 3 oxygen atoms .

Scientific Research Applications

  • Enhancement of Gastrointestinal Motility : Mosapride citrate is effective in enhancing gastrointestinal motility by stimulating 5-HT4 receptors. It has been found to enhance gastric emptying and alleviate symptoms in patients with functional dyspepsia without causing extrapyramidal syndrome or adverse cardiovascular effects (Yoshida, 1999).

  • Treatment of Constipation in Parkinsonian Patients : It has shown efficacy in ameliorating constipation in Parkinsonian patients by augmenting lower gastrointestinal tract motility, as evidenced in colonic transit time and videomanometry studies, without serious adverse effects (Liu et al., 2005).

  • Effect on Acid Reflux in Gastro-Oesophageal Reflux Disease : Mosapride has been studied for its effects on oesophageal acid exposure in gastro‐oesophageal reflux disease (GERD), highlighting its potential in treating acid reflux variables (Ruth et al., 1998).

  • Improvement in Insulin Sensitivity and Glycaemic Control in Diabetes : Mosapride has demonstrated a potential role in improving insulin sensitivity and glycemic control in patients with Type II diabetes mellitus (Ueno et al., 2002).

  • Effects on Colonic Motor Function : It has been observed to have a prokinetic effect on the colon, enhancing contractions and accelerating transit, particularly in the proximal colon (Kim et al., 2007).

  • Treatment of Gastrointestinal Disorders : Mosapride is used in the treatment of irritable bowel syndrome (IBS), functional dyspepsia (FD), and gastroesophageal reflux (GERD), demonstrating safer cardiac profiles compared to other 5-HT4 agonists (Chander & Sheth, 2010).

  • Promotion of Insulin Secretion and Glycemic Control Regulation : Mosapride has been found to stimulate insulin secretion directly and reduce blood glucose, indicating its potential as a drug target in diabetes treatment (Chen et al., 2016).

  • Effect on Gastric Accommodation : Studies suggest that Mosapride enhances gastric accommodation in normal individuals, which could be beneficial in treating functional dyspepsia (Amano et al., 2015).

Safety And Hazards

According to the safety data sheet, Mosapride-d5 is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes serious eye damage . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes .

properties

IUPAC Name

4-amino-5-chloro-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClFN3O3/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPELFRMCRYSPKZ-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858150
Record name 4-Amino-5-chloro-2-[(~2~H_5_)ethyloxy]-N-({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mosapride-d5

CAS RN

1246820-66-5
Record name 4-Amino-5-chloro-2-[(~2~H_5_)ethyloxy]-N-({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred suspension of 4-amino-5-chloro-2-ethoxybenzoic acid (2.9 g) in dichloromethane (50 ml), triethylamine (1.6 g) is added at 25° C. The resulting mixture is cooled to -10° C., and isobutyl chloroformate (2.0 g) is added slowly. After the mixture is stirred at the same temperature for 1 hour, a solution of 2-aminomethyl-4-(4-fluorobenzyl)morpholine (3.0 g) in dichloromethane (10 ml) is added. The reaction mixture is stirred for 1 hour at a temperature of between -10° C. and -5° C. and then at 25° C. overnight. The mixture is washed successively with water, 10% aqueous sodium hydroxide solution and saturated aqueous sodium chloride solution, dried over magnesium sulfate, and evaporated under reduced pressure. The residue is recyrstallized from ethanol to give the title compound (4.1 g), mp 151°-153° C.
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2.9 g
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1.6 g
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50 mL
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2 g
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3 g
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10 mL
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Synthesis routes and methods III

Procedure details

Stannous chloride dihydrate (5.4 g) is added to a stirred mixture of 5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]-4-nitrobenzamide (2.2 g), ethanol (30 ml), and ethyl acetate (30 ml). The reaction mixture is stirred at 70° C. for 2 hours and concentrated. The residue is basified with aqueous potassium carbonate solution and extracted with ethyl acetate. The organic layer is washed successively with water and saturated aqueous sodium chloride solution, dried over magnesium sulfate, and evaporated. The residue is recrystallized from ethanol to give the title compound (1.1 g), mp 151°-153° C.
[Compound]
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Stannous chloride dihydrate
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5.4 g
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5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]-4-nitrobenzamide
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2.2 g
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30 mL
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30 mL
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Synthesis routes and methods IV

Procedure details

A mixture of 4-acetylamino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide (2.0 g) and 10% hydrochloric acid (40 ml) is refluxed with stirring for 1 hour and cooled. The reaction mixture is neutralized with aqueous sodium hydroxide solution and extracted with chloroform. The organic layer is dried over magnesium sulfate and evaporated. The residue is recrystallized from ethanol to give the title compound (1.4 g), mp 151°-153° C.
Name
4-acetylamino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide
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2 g
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reactant
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40 mL
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

To a solution of 2-aminomethyl-4-(4-fluorobenzyl)morpholine (2.5 g) in dichloromethane (50 ml), 4-amino-5-chloro-2-ethoxybenzoic acid (2.7 g) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (2.4 g) are added, and the mixture is stirred at 25° C. for 4 hours. The reaction mixture is washed successively with water, aqueous sodium hydroxide solution and saturated aqueous sodium chloride solution, dried over magnesium sulfate, and evaporated under reduced pressure. The residue is recrystallized from ethanol to give the title compound (3.0 g), mp 151°-153° C.
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2.5 g
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2.7 g
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2.4 g
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50 mL
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Citations

For This Compound
1
Citations
KP Camarillo Cárdenas… - Fundamental & …, 2022 - Wiley Online Library
… of mosapride in human plasma, using mosapride-d5 as an Internal Standard. The study … for mosapride and 427.13 → 203.06 for mosapride-d5). Human plasma samples were extracted …
Number of citations: 3 onlinelibrary.wiley.com

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